ML417

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

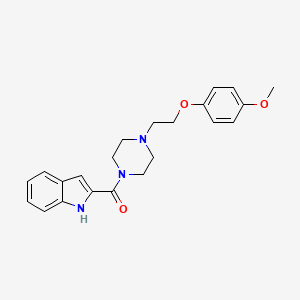

1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-27-18-6-8-19(9-7-18)28-15-14-24-10-12-25(13-11-24)22(26)21-16-17-4-2-3-5-20(17)23-21/h2-9,16,23H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZPAMUWUHDPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of ML417: A Selective D3 Dopamine Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

ML417 has been identified as a novel and highly selective agonist for the D3 dopamine receptor (D3R).[1][2][3] Its mechanism of action centers on its potent and specific activation of the D3R, leading to the initiation of downstream signaling cascades. This selectivity for the D3R over other dopamine receptor subtypes, particularly the highly homologous D2 receptor, makes this compound a valuable tool for research and a potential therapeutic lead for neuropsychiatric disorders.[1]

Core Mechanism: D3 Receptor Activation

This compound functions by binding to and activating the D3 dopamine receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular events, influencing cellular function through both G protein-dependent and G protein-independent pathways. Molecular modeling studies suggest that this compound interacts with the D3R in a unique manner, which is thought to be the basis for its remarkable selectivity.

The primary downstream signaling events initiated by this compound binding to the D3R include:

-

G Protein Activation: Upon agonist binding, the D3R undergoes a conformational change that facilitates the activation of associated heterotrimeric G proteins.

-

β-Arrestin Recruitment: this compound potently promotes the translocation of β-arrestin to the activated D3R. This interaction is a key event in GPCR desensitization and can also initiate distinct signaling pathways.

-

pERK Phosphorylation: Activation of the D3R by this compound leads to the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector in many GPCR signaling pathways.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes key quantitative data.

| Assay | Receptor | Parameter | Value |

| β-Arrestin Recruitment | D3R | EC50 | 13 nM |

| β-Arrestin Recruitment | D2R | EC50 | >30 µM |

| G Protein Activation (GTPγS) | D3R | EC50 | 45 nM |

| pERK Phosphorylation | D3R | EC50 | 28 nM |

EC50 (Half maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal response in the respective assays.

Signaling Pathway

The signaling pathway initiated by this compound is depicted below.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

β-Arrestin Recruitment Assay

This assay is designed to measure the recruitment of β-arrestin to the D3 receptor upon agonist stimulation.

Workflow:

References

- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchwithrowan.com [researchwithrowan.com]

ML417: A Comprehensive Technical Guide to a Novel and Highly Selective D₃ Dopamine Receptor Agonist

Introduction

ML417 is a novel and highly selective agonist for the D₃ dopamine receptor (D₃R), discovered and characterized through a comprehensive research effort involving high-throughput screening and medicinal chemistry optimization.[1][2][3] This small molecule has demonstrated significant potential as both a research tool for elucidating the specific roles of the D₃R in neuropsychiatric disorders and as a promising therapeutic lead.[1][2] this compound exhibits potent activation of D₃R-mediated signaling pathways, including β-arrestin translocation, G protein activation, and ERK phosphorylation, with exceptional selectivity over the closely related D₂ dopamine receptor and a wide panel of other G protein-coupled receptors (GPCRs). Furthermore, it has shown neuroprotective effects in cellular models of Parkinson's disease. This technical guide provides an in-depth overview of the discovery, characterization, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Discovery and Optimization

The discovery of this compound began with a high-throughput screening campaign of over 400,000 small molecules using a β-arrestin recruitment assay specifically designed for the D₃R. Promising initial "hit" compounds were then subjected to counter-screening against the D₂R to identify those with the highest selectivity. The most promising chemical scaffold was then systematically optimized through the synthesis and characterization of over 100 structural analogs. This extensive structure-activity relationship (SAR) investigation led to the identification of this compound (also referred to as compound 20 in the primary literature) as the optimized lead compound with enhanced potency and selectivity for the D₃R.

Quantitative Data

The pharmacological activity of this compound has been extensively characterized in a variety of in vitro functional assays. The following tables summarize the key quantitative data for this compound and the endogenous agonist dopamine at the D₃ and D₂ dopamine receptors.

| Compound | Receptor | β-Arrestin Recruitment EC₅₀ (nM) | G Protein Activation (GTPγS) EC₅₀ (nM) | pERK Phosphorylation EC₅₀ (nM) |

| This compound | D₃R | 36 | 48 | 25 |

| Dopamine | D₃R | 15 | 2.1 | 8.7 |

| This compound | D₂R | >100,000 | >100,000 | >100,000 |

| Dopamine | D₂R | 28 | 3.9 | 15 |

Data presented in the table is a summary of findings from the primary characterization studies of this compound.

Signaling Pathways and Experimental Workflows

This compound activates the D₃ dopamine receptor, which is a G protein-coupled receptor that primarily signals through the Gαi/o family of G proteins. This activation initiates two main signaling cascades: G protein-dependent and β-arrestin-dependent pathways, both of which can lead to the phosphorylation of Extracellular signal-regulated kinase (ERK).

The characterization of this compound involved a series of key in vitro experiments to determine its potency and selectivity. The general workflow for these assays is depicted below.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Interaction of novel hybrid compounds with the D3 dopamine receptor: Site directed mutagenesis and homology modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ML417 in Neuropsychiatric Research: A Technical Guide for Scientists

An important clarification regarding the mechanism of action of ML417 is necessary at the outset. Initial research indicates a potential misunderstanding in the scientific community, where this compound may be confused with other research compounds. This guide will clarify that this compound is a highly selective D3 dopamine receptor agonist, not a Kir2.1 channel inhibitor, and will detail its significant contributions to the study of neuropsychiatric disorders through this mechanism.

This technical document provides an in-depth overview of this compound, a novel and potent research tool for investigating the function of the D3 dopamine receptor (D3R) in the central nervous system. Its exceptional selectivity makes it an invaluable asset for dissecting the specific roles of this receptor subtype in the pathophysiology of various neuropsychiatric and neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective D3 Dopamine Receptor Agonism

This compound is a small molecule that acts as a highly selective agonist for the D3 dopamine receptor.[1] Unlike many other dopaminergic compounds that exhibit activity at multiple dopamine receptor subtypes (D1, D2, D4, D5), this compound shows remarkable specificity for the D3R.[1] This selectivity is crucial for elucidating the distinct physiological and pathological roles of the D3 receptor, which has been implicated in a range of neuropsychiatric conditions, including Parkinson's disease, schizophrenia, and substance use disorders.[2][3][4]

The agonistic activity of this compound at the D3R initiates a cascade of intracellular signaling events. Upon binding, this compound promotes D3R-mediated G protein activation, β-arrestin translocation, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Signaling Pathway of this compound at the D3 Dopamine Receptor

Figure 1: this compound-mediated D3 receptor signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound at the D3 Receptor

| Assay Type | Parameter | Value (nM) |

| β-Arrestin Translocation | EC50 | 16 |

| G Protein Activation (GTPγS) | EC50 | 25 |

| ERK1/2 Phosphorylation | EC50 | 3.2 |

Data extracted from primary literature describing the discovery and characterization of this compound.

Table 2: Selectivity Profile of this compound

| Receptor/Transporter | Activity |

| D1 Dopamine Receptor | Inactive |

| D2 Dopamine Receptor | Inactive |

| D4 Dopamine Receptor | Inactive |

| D5 Dopamine Receptor | Inactive |

| Other GPCRs (panel) | No significant activity |

This compound demonstrates exceptional global selectivity against a wide range of G protein-coupled receptors.

Applications in Neuropsychiatric Disorder Research

The high selectivity of this compound makes it a superior tool for investigating the therapeutic potential of targeting the D3 receptor in various neuropsychiatric disorders.

Parkinson's Disease

In preclinical models of Parkinson's disease, this compound has shown promise. Studies using a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's have demonstrated that this compound can protect against the neurodegeneration of dopaminergic neurons. Interestingly, while this compound did not appear to ameliorate bradykinesia, it significantly reduced the intensity and duration of L-DOPA-induced dyskinesias, a common and debilitating side effect of long-term Parkinson's therapy. This anti-dyskinetic effect was attenuated by a D3R-selective antagonist, confirming that the benefit is mediated through the D3 receptor.

Other Potential Applications

Given the implication of D3 receptors in other neuropsychiatric conditions, this compound serves as a critical probe for exploring its role in:

-

Schizophrenia: The dopamine hypothesis of schizophrenia has traditionally focused on D2 receptors. Highly selective tools like this compound allow for the dissection of the specific contributions of D3 receptor signaling to both positive and negative symptoms.

-

Substance Use Disorders: D3 receptors are believed to play a role in the rewarding effects of drugs of abuse and in relapse. This compound can be used in animal models to investigate the potential of D3R modulation in addiction.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following outlines the core experimental protocols used in the characterization of this compound.

β-Arrestin Recruitment Assay

This assay is a common method to quantify the interaction of a ligand with a G protein-coupled receptor.

Objective: To measure the potency and efficacy of this compound in promoting the recruitment of β-arrestin to the D3 receptor.

Methodology:

-

Cell Line: Use a stable cell line co-expressing the human D3 dopamine receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-Arrestin assay).

-

Cell Plating: Seed cells in a 384-well plate at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Compound Addition: Add the diluted this compound to the cell plate and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Microdialysis in Animal Models

Objective: To assess the effect of this compound on neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

-

Animal Model: Utilize a relevant animal model, such as a rat model of Parkinson's disease.

-

Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses.

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the baseline and analyze for statistically significant changes.

Experimental Workflow for In Vivo Microdialysis

Figure 2: Workflow for in vivo microdialysis experiments.

Conclusion

This compound is a powerful and highly selective D3 dopamine receptor agonist that has significantly advanced our understanding of the role of this receptor in neuropsychiatric disorders. Its utility in preclinical models, particularly in the context of Parkinson's disease, underscores the therapeutic potential of targeting the D3 receptor. This guide provides a comprehensive overview of its mechanism, quantitative properties, and the experimental protocols necessary for its effective use in research and drug development. The continued application of this compound and similar selective compounds will undoubtedly pave the way for novel therapeutic strategies for a range of debilitating brain disorders.

References

- 1. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMDA Receptor Activity in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of antipsychotic drugs: from dopamine D(2) receptor antagonism to glutamate NMDA facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of the D3R Agonist ML417: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of ML417, a novel and highly selective dopamine D3 receptor (D3R) agonist. The information presented herein is compiled from preclinical research and is intended to inform researchers, scientists, and drug development professionals on its binding characteristics, functional activity, selectivity, and potential therapeutic applications.

Introduction

This compound is a potent and selective agonist for the dopamine D3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain.[1][2][3][4] Dysregulation of the D3R has been implicated in various neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1] this compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization, demonstrating exceptional selectivity for the D3R over other dopamine receptor subtypes and a broad range of other GPCRs. This high selectivity makes this compound a valuable tool for elucidating the physiological roles of the D3R and a promising lead compound for the development of novel therapeutics with potentially fewer side effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, including its binding affinity, functional potency, and selectivity.

Table 1: Binding Affinity of this compound at Dopamine Receptors

| Receptor | K_i_ (µM) | Radioligand | Cell Line |

| D3R | 1.24 | [³H]-Methylspiperone | CHO-K1 |

| D2R | >10 | [³H]-Methylspiperone | CHO-K1 |

Data compiled from multiple sources.

Table 2: Functional Activity of this compound at the D3 Receptor

| Assay | EC_50_ (nM) | Efficacy | Cell Line |

| β-Arrestin Recruitment | 38 | Full Agonist | U2OS |

| cAMP Accumulation Inhibition | 86 | Full Agonist (identical to dopamine) | CHO-K1 |

| pERK Phosphorylation | Potent (EC_50_ not specified) | Agonist | Not specified |

| G Protein Activation | Potent (EC_50_ not specified) | Agonist | Not specified |

Data compiled from multiple sources.

Table 3: Selectivity Profile of this compound

| Receptor/Target | Activity |

| D1, D2, D4, D5 Receptors | No measurable agonist activity |

| Broad Panel of GPCRs | Minimal effects |

| β1-adrenergic receptor | Submicromolar affinity |

| 5-HT2B serotoninergic receptor | Submicromolar affinity |

| σ-1 receptor | Submicromolar affinity |

Data compiled from multiple sources.

Table 4: In Vivo Pharmacokinetics of this compound in Mice (20 mg/kg, i.p.)

| Parameter | Plasma | Brain |

| T_max_ | 0.5 hours | 0.25 hours |

| C_max_ | 6500 ng/mL | 28000 ng/mL |

| Half-life (t_1/2_) | 3.44 hours | 4.23 hours |

Data compiled from a single source.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and the general workflows of the experiments used for its characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard pharmacological assays and have been adapted to reflect the specific context of D3R agonist evaluation.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (K_i_) of this compound for the dopamine D3 receptor.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D3 receptor are cultured in appropriate media (e.g., F-12K with 10% FBS and a selection antibiotic).

-

Cells are harvested, and cell membranes are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

-

Binding Assay Protocol:

-

The assay is conducted in a 96-well plate format.

-

Each well contains cell membranes, a fixed concentration of the radioligand [³H]-methylspiperone (near its K_d_ value), and varying concentrations of the competing ligand (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled D3R antagonist (e.g., 10 µM haloperidol).

-

The plates are incubated for a specified time (e.g., 60-90 minutes) at room temperature to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The K_i_ value is calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)

This assay measures the ability of this compound to promote the interaction between the D3R and β-arrestin, a key step in GPCR desensitization and signaling.

-

Cell Line:

-

U2OS or CHO-K1 cells engineered to co-express the D3 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

-

Assay Protocol:

-

Cells are seeded into 384-well white, clear-bottom assay plates and incubated overnight.

-

The next day, cells are treated with a range of concentrations of this compound or a reference agonist (e.g., dopamine).

-

The plates are incubated for 90 minutes at 37°C.

-

Detection reagents are added, and the plates are incubated for a further 60 minutes at room temperature.

-

The chemiluminescent signal, generated upon complementation of the β-galactosidase fragments, is measured using a plate reader.

-

-

Data Analysis:

-

The dose-response curve for this compound is generated by plotting the luminescent signal against the logarithm of the agonist concentration.

-

The EC_50_ value (the concentration of this compound that produces 50% of the maximal response) and the E_max_ (maximal efficacy) are determined using non-linear regression (sigmoidal dose-response).

-

cAMP Accumulation Assay

This assay determines the effect of this compound on the intracellular levels of cyclic adenosine monophosphate (cAMP). As the D3R is a G_i/o_-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

-

Cell Line:

-

CHO-K1 cells stably expressing the human D3 receptor.

-

-

Assay Protocol:

-

Cells are seeded in a multi-well plate and grown to near confluence.

-

The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To measure the inhibitory effect of the G_i/o_ pathway, adenylyl cyclase is stimulated with forskolin.

-

Cells are then treated with varying concentrations of this compound.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

A dose-response curve is constructed by plotting the measured cAMP levels against the log concentration of this compound.

-

The IC_50_ value (for inhibition of forskolin-stimulated cAMP) or EC_50_ value (if measuring a decrease from basal levels) is calculated using non-linear regression.

-

pERK Phosphorylation Assay (Western Blot)

This assay assesses the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, downstream of D3R activation.

-

Cell Culture and Treatment:

-

Cells expressing the D3 receptor are serum-starved for several hours to reduce basal ERK phosphorylation.

-

Cells are then stimulated with different concentrations of this compound for a short period (e.g., 5-15 minutes).

-

-

Western Blot Protocol:

-

Following stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined (e.g., using a BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.

-

-

Data Analysis:

-

The intensity of the pERK and total ERK bands is quantified using densitometry software.

-

The ratio of pERK to total ERK is calculated for each condition to determine the fold-change in phosphorylation relative to the vehicle control.

-

In Vivo Studies

This compound has been evaluated in rodent models to assess its pharmacokinetic properties and potential therapeutic effects.

-

Pharmacokinetics:

-

This compound administered to mice via intraperitoneal (i.p.) injection demonstrated good brain penetrance and a favorable half-life in both plasma and brain, as detailed in Table 4.

-

-

Neuroprotection in a Parkinson's Disease Model:

-

This compound has shown neuroprotective effects against toxin-induced degeneration of dopaminergic neurons. In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, this compound was investigated for its effects on motor symptoms and L-DOPA-induced dyskinesias (LIDs). While this compound alone did not improve bradykinesia, pretreatment with this compound significantly reduced the severity of L-DOPA-induced dyskinesias. This anti-dyskinetic effect was blocked by a D3R-selective antagonist, confirming that the benefit is mediated through the D3 receptor.

-

Conclusion

This compound is a highly potent and selective D3 receptor agonist with a well-characterized pharmacological profile. Its exceptional selectivity makes it an invaluable research tool for dissecting the complex roles of the D3R in the central nervous system. Furthermore, its demonstrated neuroprotective and anti-dyskinetic effects in preclinical models of Parkinson's disease highlight its potential as a lead compound for the development of novel therapeutics for neuropsychiatric disorders. Further investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

ML417: A Technical Guide for Dopamine Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML417 has emerged as a pivotal chemical probe for the targeted investigation of dopamine signaling pathways. Identified as a novel and exceptionally selective agonist for the D3 dopamine receptor (D3R), this compound provides researchers with a powerful tool to dissect the intricate signaling cascades governed by this receptor subtype.[1] This technical guide offers an in-depth overview of this compound, including its mechanism of action, comprehensive quantitative data, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their exploration of dopamine receptor pharmacology and its therapeutic potential.

Introduction to this compound

This compound is a potent and highly selective agonist of the D3 dopamine receptor.[1] Its discovery through a high-throughput screening campaign and subsequent medicinal chemistry optimization has addressed a significant need for research tools that can discriminate between the highly homologous D2 and D3 receptor subtypes.[1] The dysregulation of dopamine receptors is implicated in a range of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. The selectivity of this compound allows for the precise interrogation of D3R-mediated signaling, which includes G protein-dependent and β-arrestin-dependent pathways.[1] Functionally, this compound has been demonstrated to promote D3R-mediated β-arrestin translocation, G protein activation, and the phosphorylation of extracellular signal-regulated kinase (pERK), all with minimal off-target effects.[1] Furthermore, studies have indicated its potential neuroprotective properties against toxin-induced degeneration of dopaminergic neurons.

Quantitative Data Summary

The pharmacological profile of this compound has been extensively characterized, yielding quantitative data that underscores its potency and selectivity for the D3 dopamine receptor.

| Parameter | Receptor | Value | Assay Type |

| EC50 | D3R | 17 nM | β-arrestin Recruitment |

| EC50 | D2R | >10,000 nM | β-arrestin Recruitment |

| Potency Fold-Selectivity | D3R vs D2R | >588-fold | β-arrestin Recruitment |

| Efficacy | D3R | Full Agonist | β-arrestin Recruitment |

| EC50 | D3R | 38 nM | G Protein Activation (BRET) |

| EC50 | D2R | >30,000 nM | G Protein Activation (BRET) |

| Potency Fold-Selectivity | D3R vs D2R | >789-fold | G Protein Activation (BRET) |

| EC50 | D3R | 86 nM | pERK Phosphorylation |

| Efficacy | D3R | Full Agonist | pERK Phosphorylation |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by selectively binding to and activating the D3 dopamine receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The D3R is primarily coupled to the Gi/o family of G proteins. Upon activation by this compound, the D3R initiates a cascade of intracellular signaling events.

G Protein-Dependent Signaling

The canonical signaling pathway for the D3R involves the inhibition of adenylyl cyclase.

Caption: this compound activates the D3R, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and a decrease in cAMP levels.

β-Arrestin-Dependent Signaling

In addition to G protein coupling, this compound-induced D3R activation also promotes the recruitment of β-arrestin. This interaction not only desensitizes the G protein signal but also initiates a parallel signaling cascade, including the activation of the MAPK/ERK pathway.

Caption: this compound-activated D3R recruits β-arrestin, initiating a signaling cascade that results in the phosphorylation of ERK.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the D3R upon agonist stimulation using the PathHunter® β-arrestin assay technology.

-

Cell Line: CHO-K1 cells stably co-expressing the D3R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Principle: Agonist-induced recruitment of β-arrestin-EA to the D3R-PK forces the complementation of the two β-galactosidase enzyme fragments, generating a chemiluminescent signal.

-

Protocol:

-

Culture the PathHunter® D3R β-arrestin cells in F-12 media supplemented with 10% FBS, 1% penicillin-streptomycin, 800 µg/mL G418, and 300 µg/mL hygromycin B.

-

Plate the cells in 384-well white, solid-bottom assay plates at a density of 5,000 cells per well in 20 µL of plating medium.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 5 µL of the this compound dilution to the appropriate wells.

-

Incubate the plates for 90 minutes at 37°C.

-

Add 12.5 µL of PathHunter® detection reagent mixture to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the chemiluminescence on a plate reader.

-

Analyze the data using a four-parameter logistical equation to determine EC50 and Emax values.

-

Caption: Workflow for the β-arrestin recruitment assay.

G Protein Activation Assay

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the activation of G proteins following D3R stimulation.

-

Cell Line: HEK293T cells.

-

Principle: Agonist activation of a GPCR leads to a conformational change in the heterotrimeric G protein, which can be detected by a change in BRET signal between a luciferase-tagged Gα subunit and a fluorescent protein-tagged Gγ subunit.

-

Protocol:

-

Co-transfect HEK293T cells with plasmids encoding for the D3R, Gαi1-RLuc8, Gβ3, and Gγ9-Venus.

-

24 hours post-transfection, plate the cells in 96-well white, clear-bottom plates at a density of 40,000 cells per well.

-

48 hours post-transfection, wash the cells with assay buffer (e.g., HBSS).

-

Add the BRET substrate (e.g., coelenterazine h) to each well to a final concentration of 5 µM.

-

Immediately measure the baseline BRET signal using a plate reader equipped for BRET detection (e.g., emissions at 475 nm and 535 nm).

-

Add this compound at various concentrations to the wells.

-

Measure the BRET signal kinetically for at least 15 minutes post-agonist addition.

-

Calculate the BRET ratio (acceptor emission / donor emission) and normalize to the baseline to determine the agonist-induced change.

-

Analyze the concentration-response data to determine EC50 values.

-

pERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2 via Western blot analysis, a downstream event of D3R activation.

-

Cell Line: HEK293 cells stably expressing D3R.

-

Principle: The level of phosphorylated ERK (pERK) is detected using a specific primary antibody, and the signal is quantified relative to the total amount of ERK protein.

-

Protocol:

-

Plate D3R-HEK293 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Treat the cells with various concentrations of this compound for 5-10 minutes at 37°C.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities using densitometry software and normalize the pERK signal to the total ERK signal.

-

Conclusion

This compound stands as a premier chemical probe for the elucidation of D3 dopamine receptor signaling. Its high potency and selectivity, coupled with a well-characterized mechanism of action, provide an invaluable asset for researchers in neuroscience, pharmacology, and drug discovery. The detailed data and protocols presented in this guide are intended to facilitate the effective application of this compound to further unravel the complexities of dopamine signaling and to explore the therapeutic potential of targeting the D3 receptor.

References

The Selective Affinity of ML417 for the Dopamine D3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable selectivity of the novel agonist ML417 for the dopamine D3 receptor (D3R). Developed through a comprehensive high-throughput screening and medicinal chemistry optimization process, this compound has emerged as a potent and highly selective tool for studying D3R-mediated signaling and holds potential as a therapeutic lead for various neuropsychiatric disorders. This document provides a detailed overview of the quantitative data demonstrating this compound's selectivity, the experimental protocols used for its characterization, and a visualization of the key signaling pathways involved.

Quantitative Assessment of this compound Selectivity

The selectivity of this compound for the D3R has been rigorously evaluated through both radioligand binding assays and a variety of functional assays. The data consistently demonstrates a significant preference for the D3R over other dopamine receptor subtypes (D1R, D2R, D4R, and D5R) and a broad panel of other G protein-coupled receptors (GPCRs).

Radioligand Binding Affinity

Radioligand binding assays were performed to determine the binding affinity (Ki) of this compound for dopamine receptor subtypes. These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor, providing a quantitative measure of its binding potency.

| Receptor Subtype | This compound Kᵢ (nM) | Reference Compound Kᵢ (nM) |

| D3R | 1240 | Pramipexole: ~1-5 |

| D1R | >10,000 | |

| D2R | >10,000 | |

| D4R | >10,000 | |

| D5R | >10,000 |

Table 1: Comparative binding affinities of this compound and reference compounds for dopamine receptor subtypes. Data compiled from multiple sources.

Notably, in a broad off-target screening panel of 68 GPCRs, this compound showed no significant binding at a concentration of 10 µM, highlighting its exceptional global selectivity.[1]

Functional Selectivity

The functional selectivity of this compound was assessed through several downstream signaling assays, including β-arrestin recruitment, G protein activation, and ERK phosphorylation. These assays provide insights into the cellular response following receptor activation by this compound.

| Assay | D3R EC₅₀ (nM) | D2R EC₅₀ (nM) |

| β-Arrestin Recruitment | 36 ± 5.6 | >10,000 |

| G Protein Activation (Gαo) | 0.21 ± 0.16 | >10,000 |

| pERK Phosphorylation | 21 ± 6.6 | >10,000 |

Table 2: Functional potency of this compound at D3 and D2 receptors.[2] The data clearly indicates that this compound is a potent and full agonist at the D3R, while having minimal to no agonist activity at the D2R across multiple signaling pathways.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's selectivity.

Radioligand Binding Assays

These assays are designed to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitor constant (Kᵢ) of this compound for dopamine receptor subtypes.

Materials:

-

Cell membranes prepared from cells expressing the dopamine receptor subtype of interest.

-

Radioligand (e.g., [³H]-methylspiperone for D2-like receptors).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

β-Arrestin Recruitment Assay (DiscoverX PathHunter®)

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in promoting D3R-mediated β-arrestin recruitment.

Principle: The assay utilizes enzyme fragment complementation (EFC). The D3R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Cell Line: CHO-K1 cells stably co-expressing the ProLink-tagged D3R and the Enzyme Acceptor-tagged β-arrestin.

Procedure:

-

Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagent containing the substrate for the complemented enzyme.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Measure the chemiluminescent signal using a plate reader.

-

Plot the signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.

G Protein Activation Assay (BRET)

This assay measures the activation of specific G protein subtypes upon receptor stimulation.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating Gαo, a G protein subtype coupled to D3R.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the interaction between the Gα and Gβγ subunits of the G protein heterotrimer. One subunit is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and the other to a fluorescent acceptor (e.g., Venus). Upon receptor activation, GTP binds to the Gα subunit, causing a conformational change and dissociation of the Gα and Gβγ subunits. This separation leads to a decrease in the BRET signal.

Procedure:

-

Co-transfect HEK293 cells with plasmids encoding the D3R, a Gαo subunit fused to Rluc, and Gβ and Gγ subunits (with one fused to Venus).

-

Plate the transfected cells in a 96-well white, clear-bottom plate.

-

On the day of the assay, replace the culture medium with a buffer suitable for BRET measurements.

-

Add the luciferase substrate (e.g., coelenterazine h) to the cells.

-

Measure the baseline BRET signal.

-

Add varying concentrations of this compound to the wells.

-

Immediately and repeatedly measure the BRET signal over time.

-

Calculate the change in the BRET ratio (acceptor emission / donor emission) in response to this compound.

-

Plot the change in BRET ratio as a function of this compound concentration to determine the EC₅₀.

pERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in many GPCR signaling pathways.

Objective: To determine the ability of this compound to induce D3R-mediated ERK phosphorylation.

Procedure:

-

Culture cells expressing D3R (e.g., HEK293 or CHO-K1) to near confluence.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with varying concentrations of this compound for a specific time period (e.g., 5-15 minutes).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

D3R Signaling Pathways

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and is primarily coupled to the Gαi/o family of G proteins. Activation of D3R by an agonist like this compound initiates a cascade of intracellular signaling events.

Upon activation by this compound, the D3R promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit, in its GTP-bound state, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA). The Gβγ dimer can also modulate the activity of various effector proteins, including phospholipase C (PLC) and certain ion channels, as well as activate signaling cascades such as the MAPK/ERK and Akt pathways. Furthermore, agonist-bound D3R can recruit β-arrestin, which not only mediates receptor desensitization and internalization but also acts as a scaffold for other signaling proteins, including components of the MAPK pathway.

Conclusion

The comprehensive pharmacological profiling of this compound unequivocally establishes it as a highly potent and selective agonist for the dopamine D3 receptor. Its remarkable selectivity, demonstrated through both binding and functional assays, makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of D3R signaling. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate the properties of this compound or other D3R-selective compounds. The visualization of the D3R signaling pathways provides a framework for understanding the molecular mechanisms through which this compound exerts its effects. The continued study of this compound and similar compounds will undoubtedly advance our understanding of dopamine-related brain function and may pave the way for novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist as a Potential Therapeutic for Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current treatments primarily focus on symptomatic relief but do not halt disease progression. This document provides a comprehensive technical overview of ML417, a novel, potent, and exceptionally selective D3 dopamine receptor (D3R) agonist, as a promising therapeutic candidate for Parkinson's disease. This compound has demonstrated neuroprotective properties and significant efficacy in preclinical models of L-DOPA-induced dyskinesia, a common and disabling side effect of long-term dopamine replacement therapy. This guide details the mechanism of action, quantitative pharmacological data, and key experimental protocols related to the evaluation of this compound, offering a valuable resource for researchers and professionals in the field of neurodegenerative disease drug discovery.

Introduction to this compound

This compound is a small molecule that acts as a full agonist at the D3 dopamine receptor.[1] Its development was driven by the need for highly selective D3R ligands to dissect the specific roles of this receptor subtype in neurological and psychiatric disorders and to develop therapeutics with improved side-effect profiles.[1] Existing dopaminergic agonists used in Parkinson's disease treatment, such as pramipexole and ropinirole, exhibit preference for the D3R but also activate D2 receptors at therapeutic doses, leading to a range of side effects.[1] this compound's remarkable selectivity for the D3R over other dopamine receptor subtypes and other GPCRs makes it a unique tool for both research and potential therapeutic development.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects through the activation of the D3 dopamine receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the D3R initiates a cascade of intracellular signaling events that are central to its therapeutic potential.

D3 Receptor-Mediated Signaling

Upon activation by this compound, the D3R engages two primary signaling pathways:

-

G Protein-Dependent Signaling: this compound promotes the activation of Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

β-Arrestin-Dependent Signaling: this compound also potently promotes the recruitment of β-arrestin to the D3R. This interaction is crucial for receptor desensitization and internalization, and it also initiates a distinct wave of signaling, independent of G proteins.

A key downstream event following both G protein and β-arrestin activation by this compound is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of the ERK1/2 pathway is implicated in cellular processes such as cell survival and plasticity. In the context of Parkinson's disease, D1R-dependent ERK1/2 activation in the dopamine-denervated striatum is associated with L-DOPA-induced dyskinesia. The modulation of this pathway by a selective D3R agonist like this compound may underlie its anti-dyskinetic effects.

Downstream targets of the ERK1/2 signaling cascade in striatal neurons include the mitogen- and stress-activated protein kinase 1 (MSK1), which plays a role in chromatin remodeling and transcriptional regulation.

Potential Modulation of GIRK Channels

G-protein-coupled inwardly rectifying potassium (GIRK) channels are important effectors for many Gi/o-coupled receptors. Activation of these channels leads to neuronal hyperpolarization and inhibition of neuronal firing. While the direct modulation of GIRK channels by this compound has not been explicitly reported, studies have shown that D3 receptors can couple to and activate GIRK channels in certain cellular contexts. However, in substantia nigra dopamine neurons, D3 receptor activation does not appear to elicit GIRK currents. Further investigation is needed to clarify the role of GIRK channels in the therapeutic effects of this compound.

Signaling Pathway Diagram

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of this compound, highlighting its potency and selectivity for the D3 dopamine receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | K_i_ (nM) |

| Dopamine D3 | 2.3 |

| Dopamine D2 | >10,000 |

| Dopamine D1 | >10,000 |

| Dopamine D4 | >10,000 |

| Dopamine D5 | >10,000 |

Data from Moritz et al. (2020)

Table 2: Functional Potency of this compound at the D3 Receptor

| Assay | EC_50_ (nM) |

| β-Arrestin Recruitment | 36 |

| G Protein Activation | 25 |

| ERK1/2 Phosphorylation | 50 |

Data from Moritz et al. (2020)

Table 3: Preclinical Efficacy and Pharmacokinetics of this compound

| Parameter | Value/Observation |

| L-DOPA-Induced Dyskinesia | A 20 mg/kg dose significantly reduced the intensity and duration of dyskinesias in a 6-OHDA rat model. The precise percentage of reduction was not specified in the reviewed literature. |

| Bradykinesia | No significant improvement observed in the cylinder test in hemi-parkinsonian rats. |

| Neuroprotection | Demonstrated protection against 6-OHDA-induced neurodegeneration of dopaminergic neurons. |

| Brain Penetrance | Reported to be brain penetrant. Specific brain-to-plasma ratio is not detailed in the available literature. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

6-OHDA Hemi-Parkinsonian Rat Model

This model is widely used to replicate the progressive loss of dopaminergic neurons and the motor deficits observed in Parkinson's disease.

-

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

-

The rat is placed in a stereotaxic frame.

-

A burr hole is drilled in the skull above the target coordinates for the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).

-

The neurotoxin 6-hydroxydopamine (6-OHDA) is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation.

-

A Hamilton syringe is used to slowly infuse 6-OHDA into the target brain region. A typical infusion volume is 2-4 µL containing 8-16 µg of 6-OHDA.

-

To protect noradrenergic neurons, animals are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA infusion.

-

The syringe is left in place for several minutes post-infusion to allow for diffusion and to prevent backflow.

-

The incision is sutured, and the animal is allowed to recover. The lesion develops over 2-3 weeks.

-

-

Validation of Lesion: The extent of the dopaminergic lesion is typically confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry in the substantia nigra and striatum. A successful lesion is generally considered to be >90% depletion of TH-positive neurons.

L-DOPA-Induced Dyskinesia (LID) Model and Abnormal Involuntary Movement (AIMs) Scoring

This model is used to study the motor complications that arise from chronic L-DOPA treatment in Parkinson's disease.

-

Objective: To induce and quantify abnormal involuntary movements in 6-OHDA lesioned rats.

-

Procedure:

-

Following a 2-3 week recovery and lesion development period, 6-OHDA lesioned rats are treated daily with L-DOPA (e.g., 6-12 mg/kg, s.c. or i.p.) and a peripheral decarboxylase inhibitor such as benserazide (e.g., 12-15 mg/kg) for a period of 1-3 weeks to induce stable dyskinesias.

-

On the test day, animals are administered L-DOPA, and their behavior is observed and scored for AIMs.

-

-

AIMs Scoring:

-

Rats are placed in individual transparent cylinders for observation.

-

AIMs are typically scored every 20 minutes for a period of 2-3 hours following L-DOPA administration.

-

Movements are categorized into three main types:

-

Axial: Dystonic posturing of the neck and trunk.

-

Limb: Jerky, purposeless movements of the forelimb.

-

Orolingual: Vacuous chewing, jaw tremors, and tongue protrusions.

-

-

Each category is scored on a severity scale from 0 to 4:

-

0: Absent

-

1: Occasional (present for <50% of the observation period)

-

2: Frequent (present for >50% of the observation period)

-

3: Continuous but interrupted by sensory stimuli

-

4: Continuous and not interrupted by sensory stimuli

-

-

The total AIMs score is the sum of the scores for each category.

-

Cylinder Test for Bradykinesia

This test is used to assess forelimb akinesia and asymmetry in unilateral lesion models.

-

Objective: To quantify the spontaneous use of each forelimb for postural support.

-

Procedure:

-

The rat is placed in a transparent cylinder (approximately 20 cm in diameter and 30 cm high).

-

The animal's behavior is recorded for a period of 3-5 minutes.

-

The number of times the rat rears up and touches the wall of the cylinder with its left forepaw, right forepaw, or both forepaws simultaneously is counted.

-

The percentage of contralateral (impaired) forelimb use is calculated as: [(contralateral touches + 0.5 * bilateral touches) / (total touches)] * 100.

-

A significant decrease in the use of the contralateral forelimb indicates a successful lesion and bradykinesia.

-

Neuroprotection Assay in iPSC-Derived Dopaminergic Neurons

This in vitro assay is used to assess the ability of a compound to protect dopaminergic neurons from a neurotoxin.

-

Objective: To determine if this compound can protect human dopaminergic neurons from 6-OHDA-induced cell death.

-

Cell Culture:

-

Human induced pluripotent stem cells (iPSCs) are differentiated into midbrain dopaminergic neurons using established protocols, often involving dual SMAD inhibition and patterning with sonic hedgehog (SHH) and fibroblast growth factor 8 (FGF8).

-

Differentiated neurons are characterized by the expression of dopaminergic markers such as tyrosine hydroxylase (TH), NURR1, and FOXA2.

-

-

Procedure:

-

Mature dopaminergic neurons are plated in multi-well plates.

-

Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

The neurotoxin 6-OHDA is then added to the culture medium at a pre-determined toxic concentration.

-

After a further incubation period (e.g., 24-48 hours), cell viability is assessed.

-

-

Assessment of Neuroprotection:

-

Immunocytochemistry: Cells are fixed and stained for TH to visualize dopaminergic neurons. The number and morphology of surviving TH-positive neurons are quantified by microscopy and image analysis.

-

Viability Assays: Assays such as MTT or LDH release can be used to quantify overall cell viability.

-

A significant increase in the survival of TH-positive neurons in the this compound-treated groups compared to the 6-OHDA-only control group indicates a neuroprotective effect.

-

Logical and Experimental Workflow

The following diagrams illustrate the logical framework for evaluating this compound as a therapeutic for Parkinson's disease and the typical experimental workflow.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective D3 dopamine receptor agonists. Its high selectivity and potency, coupled with promising preclinical data demonstrating neuroprotective effects and a reduction in L-DOPA-induced dyskinesia, position it as a compelling candidate for further investigation as a therapeutic for Parkinson's disease.

Future research should focus on:

-

Quantitative Efficacy Studies: Determining the precise dose-response relationship for the anti-dyskinetic effects of this compound and quantifying the percentage of AIMs reduction.

-

Pharmacokinetic Profiling: Detailed pharmacokinetic studies to determine key parameters such as brain-to-plasma ratio, half-life, and metabolism.

-

Long-term Efficacy and Safety: Evaluating the long-term effects of this compound on both dyskinesia and the progression of neurodegeneration in animal models.

-

Elucidation of Downstream Mechanisms: Further investigation into the specific downstream targets of the D3R-ERK1/2 signaling pathway that mediate the therapeutic effects of this compound.

-

Clinical Translation: If further preclinical studies are successful, the progression of this compound or optimized analogs into clinical trials for Parkinson's disease, particularly for the management of L-DOPA-induced dyskinesia, would be a critical next step.

References

- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of ML417: A Selective D3 Receptor Agonist for Dopaminergic Neuron Preservation

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease (PD), leading to debilitating motor and non-motor symptoms. Current therapeutic strategies primarily focus on symptomatic relief and do not halt the underlying neurodegenerative process. This has spurred the search for novel neuroprotective agents. ML417, a novel and highly selective dopamine D3 receptor (D3R) agonist, has emerged as a promising candidate with the potential to protect dopaminergic neurons from degeneration. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, its mechanism of action, and the key experimental findings supporting its therapeutic potential.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various functional assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay | Receptor | This compound EC50 (nM) | Dopamine EC50 (nM) |

| β-Arrestin Recruitment | D3R | 36 ± 5.6 | 100 |

| D2R | > 10,000 | 100 | |

| G Protein Activation (Go BRET) | D3R | 0.21 ± 0.16 | - |

| D2R | > 10,000 | - | |

| ERK1/2 Phosphorylation | D3R | Potent Activation | - |

| D2R | No Activity | - |

Data compiled from multiple studies, including Moritz et al., 2020.[1][2][3][4][5]

Table 2: Neuroprotective Effects of this compound

| Experimental Model | Toxin/Insult | Key Finding |

| iPSC-derived Dopaminergic Neurons | Neurotoxin-induced degeneration | Protection against neurodegeneration |

| Rodent Model of Parkinson's Disease | 6-hydroxydopamine (6-OHDA) | Protection against 6-OHDA-induced neurodegeneration of dopaminergic neurons |

Findings are based on qualitative and quantitative assessments from published studies.

Signaling Pathways and Mechanism of Action

This compound exerts its neuroprotective effects through the selective activation of the dopamine D3 receptor. This initiates a cascade of intracellular signaling events that promote neuronal survival.

D3 Receptor Signaling Pathway Activated by this compound

The binding of this compound to the D3 receptor triggers two primary signaling pathways: G protein-dependent and β-arrestin-dependent pathways. The activation of these pathways culminates in the phosphorylation of ERK1/2, a key kinase involved in cell survival and proliferation.

Caption: this compound signaling cascade leading to neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the neuroprotective effects of this compound.

β-Arrestin Recruitment Assay

This assay is used to determine the ability of this compound to promote the interaction between the D3 receptor and β-arrestin, a key step in receptor desensitization and signaling. The DiscoverX PathHunter® β-arrestin assay is a commonly used platform.

Principle: The assay utilizes enzyme fragment complementation. The D3 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Upon this compound-induced receptor activation and β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Protocol:

-

Cell Culture: CHO-K1 cells stably co-expressing the D3R-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight.

-

Compound Addition: this compound or a reference agonist (e.g., dopamine) is added to the wells at various concentrations.

-

Incubation: The plates are incubated for 90 minutes at 37°C.

-

Signal Detection: The detection reagent, containing the chemiluminescent substrate, is added to each well.

-

Data Acquisition: After a 60-minute incubation at room temperature, the chemiluminescent signal is read using a plate reader.

-

Data Analysis: The data is normalized to the maximum response of a reference agonist, and EC50 values are calculated using non-linear regression.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream effector of D3 receptor activation, to assess the functional consequence of this compound binding.

Principle: A cell-based ELISA (Enzyme-Linked Immunosorbent Assay) or a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay can be used to detect phosphorylated ERK1/2.

Protocol (Cell-based ELISA):

-

Cell Culture and Plating: Cells expressing the D3 receptor are seeded in 96-well plates and grown to confluence.

-

Serum Starvation: Cells are serum-starved for a defined period to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specific time (e.g., 5-10 minutes).

-

Cell Lysis: The cells are lysed to release intracellular proteins.

-

ELISA: The cell lysates are transferred to an ELISA plate coated with a capture antibody specific for total ERK1/2. A detection antibody that specifically recognizes phosphorylated ERK1/2 is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: A chemiluminescent or colorimetric substrate is added, and the signal is measured using a plate reader.

-

Data Analysis: The signal is normalized to the total ERK1/2 levels, and dose-response curves are generated.

In Vitro Neuroprotection Assay using iPSC-derived Dopaminergic Neurons

This assay assesses the ability of this compound to protect human dopaminergic neurons from toxin-induced cell death.

Principle: Human induced pluripotent stem cells (iPSCs) are differentiated into dopaminergic neurons. These neurons are then exposed to a neurotoxin (e.g., 6-OHDA or MPP+) in the presence or absence of this compound. Neuronal survival is subsequently quantified.

Protocol:

-

Differentiation of iPSCs: iPSCs are differentiated into dopaminergic neurons using established protocols.

-

Neuronal Culture: Differentiated neurons are plated and matured for a specified period.

-

Treatment: Neurons are pre-treated with this compound for a defined duration before being co-incubated with a neurotoxin.

-

Assessment of Neuronal Viability:

-

Immunocytochemistry: Neurons are fixed and stained for dopaminergic markers (e.g., tyrosine hydroxylase) and markers of apoptosis (e.g., cleaved caspase-3). The number of surviving dopaminergic neurons is then counted.

-

Cell Viability Assays: Assays such as the MTT or LDH assay can be used to quantify overall cell viability.

-

In Vivo Neuroprotection in a 6-OHDA Rodent Model of Parkinson's Disease

This model is a widely used preclinical model to evaluate the neuroprotective efficacy of potential therapeutic agents for Parkinson's disease.

Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the striatum or the medial forebrain bundle of rodents, leading to the progressive degeneration of dopaminergic neurons in the substantia nigra. The effect of this compound treatment on this neurodegeneration is then assessed.

Protocol:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

6-OHDA Lesioning: Animals are anesthetized, and 6-OHDA is stereotaxically injected into the target brain region.

-

This compound Treatment: this compound is administered to the animals according to a predefined dosing regimen (e.g., daily intraperitoneal injections) starting before or after the 6-OHDA lesioning.

-

Behavioral Assessment: Motor function is assessed using tests such as the cylinder test (for forelimb asymmetry) or the apomorphine-induced rotation test.

-

Histological Analysis: After a defined period, the animals are euthanized, and their brains are processed for immunohistochemical analysis. The number of surviving tyrosine hydroxylase-positive neurons in the substantia nigra is quantified.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical progression of the research.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for in vitro functional assays.

Logical Flow for Evaluating Neuroprotective Efficacy

Caption: Logical progression of this compound research.

Conclusion

This compound represents a significant advancement in the development of selective D3 receptor agonists. Its potent and selective activation of the D3R, coupled with its demonstrated neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, underscores its potential as a disease-modifying therapy. The detailed experimental protocols and an understanding of its signaling mechanism provide a solid foundation for further preclinical and clinical investigation. The data presented in this guide are intended to facilitate the efforts of researchers and drug development professionals in advancing the therapeutic application of this compound for neurodegenerative diseases.

References

- 1. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-Term GDNF Treatment Provides Long-Term Rescue of Lesioned Nigral Dopaminergic Neurons in a Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Oleanolic Acid Mitigates 6-Hydroxydopamine Neurotoxicity by Attenuating Intracellular ROS in PC12 Cells and Striatal Microglial Activation in Rat Brains [frontiersin.org]

Initial Investigations into ML417 Toxicology Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended to provide a technical overview of the initial toxicological investigations into the compound ML417. The information presented herein is based on publicly available scientific literature. However, access to the full, detailed toxicological data and experimental protocols from the primary research remains limited. The primary publication, "Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist," indicates a "promising" toxicology profile, but specific quantitative data and detailed methodologies are not publicly accessible at this time.[1][2][3][4]

Executive Summary

This compound is a novel and highly selective agonist for the D3 dopamine receptor (D3R).[1] It has demonstrated potential as a research tool and a therapeutic lead for neuropsychiatric disorders. Initial reports suggest that this compound possesses a favorable pharmacokinetic and toxicology profile, which is a critical aspect of its potential for further development. This guide synthesizes the currently available information regarding the toxicological assessment of this compound and outlines the general types of studies that would be conducted to establish a comprehensive safety profile.

Quantitative Toxicological Data

A comprehensive toxicological profile relies on quantitative data from a battery of in vitro and in vivo studies. At present, specific quantitative data for this compound from such studies are not available in the public domain. The following table represents a standard format for presenting such data and is provided as a template for when this information becomes available.

| Assay Type | Test System | Endpoint | Result (e.g., IC50, LC50, NOAEL) | Reference |

| In Vitro Cytotoxicity | e.g., HEK293, HepG2 cells | Cell Viability (e.g., MTT assay) | Data Not Available | |

| hERG Channel Assay | e.g., CHO cells expressing hERG | IC50 | Data Not Available | |

| Ames Test (Mutagenicity) | Salmonella typhimurium strains | Revertant Colonies | Data Not Available | |

| In Vivo Acute Toxicity | e.g., Rodent (rat, mouse) | LD50 | Data Not Available | |

| In Vivo Repeat-Dose Toxicity | e.g., Rodent (28-day study) | NOAEL | Data Not Available | |

| Safety Pharmacology (Cardiovascular) | e.g., Conscious telemetered dog/rat | ECG, Blood Pressure, Heart Rate | Data Not Available | |

| Safety Pharmacology (CNS) | e.g., Irwin test in rats | Behavioral and physiological parameters | Data Not Available | |

| Safety Pharmacology (Respiratory) | e.g., Whole-body plethysmography in rats | Respiratory rate, tidal volume | Data Not Available |

NOAEL: No-Observed-Adverse-Effect Level IC50: Half-maximal inhibitory concentration LC50: Median lethal concentration LD50: Median lethal dose

Postulated Experimental Protocols

While the specific protocols used for this compound are not detailed in the available literature, standard toxicological and safety pharmacology studies are typically conducted according to established regulatory guidelines (e.g., ICH S7A, S7B). The following represents a generalized methodology for key experiments.

In Vitro Cytotoxicity Assay

-

Objective: To assess the direct cytotoxic potential of this compound on cultured mammalian cells.

-

Methodology:

-